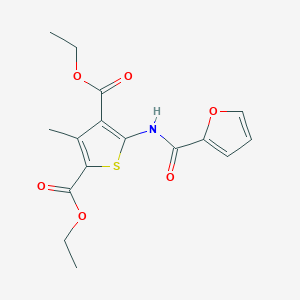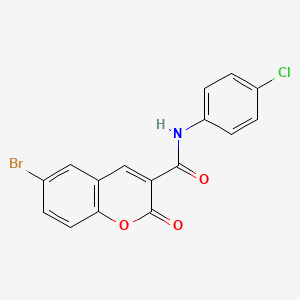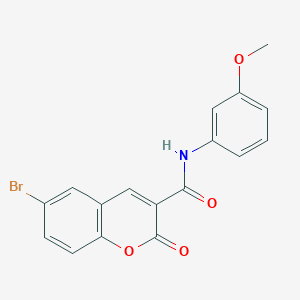
diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate
Vue d'ensemble
Description
Diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate, also known as FTDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. FTDC belongs to the class of thiophene derivatives and has been shown to exhibit promising results in various studies related to cancer, inflammation, and other diseases.
Mécanisme D'action
The exact mechanism of action of diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. It has also been found to induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. In addition, diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has also been shown to exhibit low toxicity in animal models. However, there are some limitations to using diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and proteins. In addition, diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate may exhibit different effects in different cell types and animal models.
Orientations Futures
There are several future directions for research on diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate. One area of interest is the development of diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate-based therapeutics for cancer and inflammatory diseases. It may be possible to modify the chemical structure of diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate to improve its efficacy and reduce its toxicity. Another area of interest is the investigation of the molecular targets of diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate and its mechanism of action. This may lead to the discovery of new therapeutic targets for cancer and inflammation. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate in animal models and humans. This will provide valuable information for the development of diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate-based therapeutics for clinical use.
Conclusion
In conclusion, diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties in various studies. diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, there are some limitations to using diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate in lab experiments, and its mechanism of action is not fully understood. Future research on diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate may lead to the development of new therapeutics for cancer and inflammatory diseases.
Applications De Recherche Scientifique
Diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties in various in vitro and in vivo studies. diethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
diethyl 5-(furan-2-carbonylamino)-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-4-21-15(19)11-9(3)12(16(20)22-5-2)24-14(11)17-13(18)10-7-6-8-23-10/h6-8H,4-5H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOGTOVRHPBSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3457889.png)
![2-(3,4-dimethoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3457910.png)
![2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3457916.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3457925.png)
![2-[(4-methylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3457931.png)
![8,8,10,10-tetramethyl-2-[(4-methylphenoxy)methyl]-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3457934.png)
![2-[(1-naphthyloxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3457937.png)
![2-(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1-naphthol](/img/structure/B3457944.png)
![8,8,10,10-tetramethyl-2-(2-methylphenyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3457949.png)
![methyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}benzoate](/img/structure/B3457965.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3457970.png)